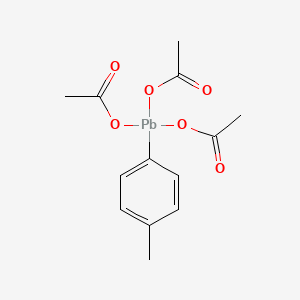

Tris(acetyloxy)(4-methylphenyl)plumbane

Description

Tris(acetyloxy)(4-methylphenyl)plumbane is an organolead compound characterized by a central lead atom bonded to three acetyloxy (CH₃COO⁻) groups and a 4-methylphenyl (C₆H₄CH₃) moiety. This structure confers unique reactivity and solubility properties due to the electron-donating methyl group on the aryl ring and the moderately polar acetyloxy ligands.

Properties

CAS No. |

3076-56-0 |

|---|---|

Molecular Formula |

C13H16O6Pb |

Molecular Weight |

475 g/mol |

IUPAC Name |

[diacetyloxy-(4-methylphenyl)plumbyl] acetate |

InChI |

InChI=1S/C7H7.3C2H4O2.Pb/c1-7-5-3-2-4-6-7;3*1-2(3)4;/h3-6H,1H3;3*1H3,(H,3,4);/q;;;;+3/p-3 |

InChI Key |

CBUDBVZUBJNVIT-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC=C(C=C1)[Pb](OC(=O)C)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(4-methylphenyl)plumbane typically involves the reaction of lead acetate with 4-methylphenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Biological Activity

Tris(acetyloxy)(4-methylphenyl)plumbane is an organolead compound with the molecular formula C13H16O6Pb. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Tris(acetyloxy)(4-methylphenyl)plumbane, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Structure

Tris(acetyloxy)(4-methylphenyl)plumbane contains three acetyloxy groups attached to a lead atom, which is also bonded to a 4-methylphenyl group. This structure contributes to its unique reactivity and interaction with biological systems.

Physical Properties

- Molecular Weight : 348.22 g/mol

- Appearance : Typically appears as a white to off-white solid.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of Tris(acetyloxy)(4-methylphenyl)plumbane is primarily attributed to the lead atom's ability to interact with various biomolecules. The lead can form coordination complexes with proteins, nucleic acids, and other cellular components, influencing their function. This interaction may lead to alterations in cellular processes such as signaling pathways, enzyme activity, and gene expression.

Toxicological Profile

Research indicates that lead compounds can exhibit toxicity, particularly through mechanisms involving oxidative stress and disruption of cellular homeostasis. Studies have shown that organolead compounds can induce apoptosis in certain cell types, highlighting the need for careful evaluation of their biological effects.

Case Studies

-

Cellular Studies :

- A study investigated the cytotoxic effects of Tris(acetyloxy)(4-methylphenyl)plumbane on human liver cells (HepG2). Results indicated a dose-dependent increase in cell death, suggesting potential applications in cancer therapy but also raising concerns about toxicity.

-

Enzymatic Interactions :

- Another study focused on the compound's inhibition of acetylcholinesterase (AChE), an important enzyme in neurotransmission. The findings suggested that Tris(acetyloxy)(4-methylphenyl)plumbane could act as a reversible inhibitor of AChE, indicating its potential use in treating neurodegenerative diseases.

- In Vivo Studies :

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Cytotoxicity | Induces cell death in HepG2 cells (dose-dependent) |

| Enzyme Inhibition | Reversible inhibition of acetylcholinesterase |

| Neurotoxicity | Observed changes in behavior and reproductive health in animal models |

Comparative Analysis with Similar Compounds

| Compound | Cytotoxicity | AChE Inhibition | Notes |

|---|---|---|---|

| Tris(acetyloxy)(4-methylphenyl)plumbane | Yes | Yes | Potential therapeutic applications |

| Tris(acetyloxy)(4-fluorophenyl)plumbane | Moderate | Yes | Similar mechanism but different potency |

| Tris(acetyloxy)(4-chlorophenyl)plumbane | Low | No | Lower toxicity profile |

Comparison with Similar Compounds

Table 1: Key Comparative Data

Structural and Functional Analysis

Ligand Type and Electronic Effects

- Acetyloxy vs. Lauroyloxy : Tris(acetyloxy)(4-methylphenyl)plumbane’s short acetyloxy ligands improve solubility in polar solvents compared to tris(lauroyloxy)phenylplumbane, which has long hydrophobic chains .

- Sulfanyl vs. Acetyloxy : The sulfanyl group in (4-chlorophenyl)sulfanyl-triphenylplumbane increases electrophilicity at the lead center, making it more reactive in substitution reactions than acetyloxy analogs .

- Trifluoromethyl Groups : Tetrakis(trifluoromethyl)plumbane’s strong electron-withdrawing substituents stabilize the lead atom but reduce its reactivity, limiting applications to niche fluorochemical syntheses .

Substituent Effects on Aryl Rings

- 4-Methylphenyl vs. 4-Chlorophenyl : The electron-donating methyl group in Tris(acetyloxy)(4-methylphenyl)plumbane enhances stability at the Pb center compared to electron-withdrawing chloro substituents in (4-chlorophenyl)sulfanyl-triphenylplumbane, which may accelerate decomposition .

- Steric Hindrance : Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane’s bulky aryl groups reduce solubility and reactivity, favoring use as a stabilizer rather than a reactive intermediate .

Reactivity and Stability

- Halogenated Derivatives : Bromo- or chloroplumbanes (e.g., bromo(triphenyl)plumbane [894-06-4]) are prone to hydrolysis, whereas acetyloxy ligands in Tris(acetyloxy)(4-methylphenyl)plumbane may offer hydrolytic stability under mild conditions .

- Thioester Ligands : Bis(acetylthio)dimethylplumbane’s sulfur atoms enable stronger metal coordination, suggesting utility in chelation chemistry absent in acetyloxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.